molecular formula C7H7ClN2O B8381112 N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride

Cat. No.: B8381112
M. Wt: 170.59 g/mol
InChI Key: PZOSDSHXQGYHML-UHFFFAOYSA-N
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Description

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The presence of the hydroxamic acid moiety in this compound allows it to interact with metal ions such as iron and zinc, which is crucial for its functionality in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methylnicotinic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes by binding to the metal ions required for their activity. The compound can inhibit enzymes such as metalloproteases, which play a role in various biological processes. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes with the metal ions, thereby inhibiting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions and participate in various chemical reactions makes it valuable in multiple fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-hydroxy-6-methylpyridine-3-carboximidoyl chloride

InChI

InChI=1S/C7H7ClN2O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3

InChI Key

PZOSDSHXQGYHML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 6-methylnicotinaldehyde oxime (500 mg, 3.67 mmol) in 4 mL DMF at room temperature, was added N-chlorosuccinimide (490 mg, 3.67 mmol) in roughly one tenth portions over 5 min. Additional N-chlorosuccinimide (175 mg, 1.31 mmol) was added after about 4 h. After a total of 6 h, the reaction mixture was diluted with EtOAc, washed with water, saturated aqueous NaCl, dried (Na2SO4) and filtered. The filtrate was passed through a short silica gel column eluted with EtOAc. The eluant was concentrated under vacuum to provide the title compound as a light brown solid. All of this was used in the next step without further purification. HPLC: retention time=0.44 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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